3-Hepten-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

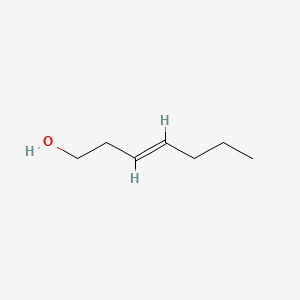

3-Hepten-1-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is an unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptane chain. This compound exists in different stereoisomeric forms, including the (Z)- and (E)- isomers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hepten-1-ol can be synthesized through various organic reactions. One common method involves the hydroboration-oxidation of 1-heptene. In this process, 1-heptene reacts with diborane (B2H6) to form a trialkylborane intermediate, which is subsequently oxidized using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the isomerization of other heptenols or the reduction of heptenal compounds. These processes typically require catalysts and specific reaction conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

Chemical Reactions of 3-Hepten-1-ol

This compound is involved in several significant chemical reactions, primarily due to its unsaturation and the presence of the hydroxyl group. The major types of reactions include oxidation, reduction, and substitution.

Oxidation Reactions

In oxidation reactions, this compound can be converted into various carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products:

-

Heptenal: An aldehyde formed by partial oxidation.

-

Heptanoic Acid: A carboxylic acid formed by complete oxidation.

Reaction Mechanism:

The mechanism typically involves the formation of a hydroxyalkyl radical, which then undergoes further oxidation to yield the corresponding carbonyl compounds.

Reduction Reactions

This compound can also undergo reduction to form saturated alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Product:

-

Heptanol: A saturated alcohol resulting from the reduction of the double bond and the hydroxyl group.

Reaction Mechanism:

The reduction involves the addition of hydrogen across the double bond, followed by protonation of the alkoxide intermediate.

Substitution Reactions

As an alcohol, this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by various functional groups.

Common Nucleophiles:

-

Halides (e.g., Cl, Br)

-

Sulfonates

Products Vary Based on Nucleophile Used:

The products formed depend on the specific nucleophile involved in the reaction.

Kinetic Studies and Reaction Rates

Recent studies have focused on understanding the kinetics of reactions involving this compound, particularly its reaction with hydroxyl radicals (- OH), which are significant atmospheric oxidants.

Rate Constants for Reactions with Hydroxyl Radicals

The rate constant for the reaction of this compound with hydroxyl radicals has been measured to be approximately (1.14±0.14)×10−10 cm3 molecule−1s−1. This indicates that this compound reacts relatively quickly with hydroxyl radicals, leading to various degradation products, primarily carbonyl compounds that can contribute to ozone formation in the atmosphere .

Table 1: Rate Constants for Reactions with Hydroxyl Radicals

| Compound | Rate Constant (cm3molecule−1s−1) |

|---|---|

| (E)-3-Hexen-1-ol | (1.20±0.20)×10−10 |

| (Z)-3-Hepten-1-ol | (1.14±0.14)×10−10 |

| (Z)-3-Octen-1-ol | Not previously reported |

Atmospheric Implications

The degradation products formed from these reactions can influence atmospheric chemistry significantly, contributing to secondary pollutants such as ozone and peroxyacetyl nitrate (PAN). The atmospheric lifetime of this compound when reacting with hydroxyl radicals is estimated to be around one hour .

Applications De Recherche Scientifique

Chemistry

- Organic Synthesis: Used as a precursor in the synthesis of various organic compounds and for studying reaction mechanisms and stereochemistry.

Biology

- Pheromone Communication: Investigated for its role in insect communication, particularly as an attractant for certain moth species, which could be useful in pest management strategies .

Medicine

- Antimicrobial Properties: Exhibits antimicrobial activity against various pathogens, making it a candidate for natural preservatives in food products .

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective benefits, particularly in models of oxidative stress.

Fragrance and Flavor Industry

- Widely utilized for its pleasant odor in perfumes and flavorings. It imparts a fresh flower garden scent and is used in the analysis of hop-derived terpenoids in beer production .

Case Studies

-

Antimicrobial Activity:

- A study demonstrated that cis-3-hepten-1-ol inhibited the growth of specific bacterial strains, suggesting its application as a natural preservative in food products.

-

Insecticidal Activity:

- Research highlighted its effectiveness as a component of pheromones for moths, indicating potential use in eco-friendly pest control solutions.

- Neuroprotective Effects:

Mécanisme D'action

The mechanism of action of 3-Hepten-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its unsaturated nature allows it to undergo addition reactions, which can influence its biological activity .

Comparaison Avec Des Composés Similaires

3-Hepten-1-ol, (E)-: Another stereoisomer with similar chemical properties but different spatial arrangement.

1-Hepten-3-ol: An isomer with the hydroxyl group on the third carbon and the double bond between the first and second carbons.

Uniqueness: this compound is unique due to its specific double bond position and hydroxyl group placement, which influence its reactivity and applications.

Activité Biologique

3-Hepten-1-ol, also known as (E)-hept-3-en-1-ol, is a volatile organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and its role in plant signaling. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound includes a hydroxyl group (-OH) attached to a seven-carbon chain with a double bond between the third and fourth carbon atoms. This structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.1855 g/mol |

| IUPAC Name | (E)-hept-3-en-1-ol |

| CAS Registry Number | 2108-05-6 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various essential oils showed that compounds like this compound can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study of essential oils, the minimum inhibitory concentration (MIC) of this compound was assessed against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Candida albicans | 1000 |

These results suggest that this compound may be effective in controlling bacterial growth, particularly at higher concentrations .

Plant Growth Regulation

Beyond its antimicrobial properties, this compound plays a role in plant signaling. It has been observed to influence plant growth responses when applied to maize seedlings. The compound acts as a volatile signal that can induce stress responses in plants, showcasing its potential utility in agricultural applications.

Research Findings on Plant Responses

A study investigating the effects of various volatile compounds, including this compound, on maize seedlings found:

| Compound | Effect on Seedlings |

|---|---|

| This compound | Induced stress response genes |

| (Z)-3-Hexen-1-Yl Acetate | Enhanced growth under stress conditions |

This indicates that this compound may serve as a signaling molecule in plants, potentially enhancing their resilience to environmental stresses .

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes. The presence of the hydroxyl group increases its polarity, allowing it to interact with lipid bilayers effectively.

Proposed Mechanism

The proposed mechanism for the antimicrobial action involves:

- Membrane Disruption : The hydrophobic tail of this compound integrates into microbial membranes.

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic processes.

- Induction of Stress Responses : In plants, it triggers signaling pathways that enhance stress tolerance.

Propriétés

Numéro CAS |

10606-47-0 |

|---|---|

Formule moléculaire |

C7H14O |

Poids moléculaire |

114.19 g/mol |

Nom IUPAC |

hept-3-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3 |

Clé InChI |

SDZQUCJFTUULJX-UHFFFAOYSA-N |

SMILES |

CCCC=CCCO |

SMILES canonique |

CCCC=CCCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.